Heptaverine
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Overview
Description
Heptaverine is a pharmacological compound known for its antispasmodic properties. It is primarily used to relieve spasms of smooth muscles in various medical conditions. The compound is characterized by its ability to relax smooth muscles, making it useful in treating conditions such as gastrointestinal and biliary tract disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptaverine involves several steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally involves the formation of the bicycloheptane structure followed by the introduction of the spasmolytic functional group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptaverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the this compound molecule.
Scientific Research Applications
Heptaverine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of antispasmodic agents and their interactions with other chemicals.
Biology: Researchers use this compound to investigate the mechanisms of smooth muscle relaxation and the pathways involved.
Medicine: this compound is studied for its potential therapeutic effects in treating various smooth muscle disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.
Mechanism of Action
Heptaverine exerts its effects by targeting specific molecular pathways involved in smooth muscle contraction. It primarily acts by inhibiting the influx of calcium ions into smooth muscle cells, which is essential for muscle contraction. By blocking this pathway, this compound effectively relaxes the smooth muscles, providing relief from spasms .
Comparison with Similar Compounds
Heptaverine is unique in its structure and mechanism of action compared to other antispasmodic agents. Some similar compounds include:
Drotaverine: Another antispasmodic drug that also inhibits phosphodiesterase, leading to smooth muscle relaxation.
Papaverine: A vasodilator and antispasmodic agent that works by inhibiting phosphodiesterase and increasing cyclic adenosine monophosphate levels.
Mebeverine: An antispasmodic that works by directly acting on the smooth muscle to relieve spasms.
This compound stands out due to its specific bicycloheptane structure and its unique interaction with calcium ion channels, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
54063-48-8 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3 |
InChI Key |
YZIDXWNNAXTCQH-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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